Cas no 857054-03-6 (2H-Furo2,3-cpyran-2-one)

2H-Furo2,3-cpyran-2-one structure
2H-Furo2,3-cpyran-2-one structure
Nombre del producto:2H-Furo2,3-cpyran-2-one
Número CAS:857054-03-6
MF:C7H4O3
Megavatios:136.104862213135
CID:1060127

2H-Furo2,3-cpyran-2-one Propiedades químicas y físicas

Nombre e identificación

    • 2H-Furo[2,3-c]pyran-2-one
    • furo[2,3-c]pyran-2-one
    • desmethyl butenolide
    • KAR2
    • Karrikin 2
    • 2H-Furo2,3-cpyran-2-one
    • Renchi: 1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
    • Clave inchi: OBHRCUWVUFZNMG-UHFFFAOYSA-N
    • Sonrisas: O=C1C=C2C(=COC=C2)O1

Atributos calculados

  • Calidad precisa: 136.016044g/mol
  • Carga superficial: 0
  • XLogP3: 0.2
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 136.016044g/mol
  • Masa isotópica única: 136.016044g/mol
  • Superficie del Polo topológico: 35.5Ų
  • Recuento de átomos pesados: 10
  • Complejidad: 271
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • PSA: 43.35000
  • Logp: 1.33760

2H-Furo2,3-cpyran-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
BICR432-5mg
KAR2
857054-03-6
5mg
£545.00 2024-05-23
Apollo Scientific
BICR432-10mg
KAR2
857054-03-6
10mg
£977.00 2024-05-23
Enamine
EN300-395996-10.0g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
10.0g
$9704.0 2023-03-02
Enamine
EN300-395996-0.05g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.05g
$600.0 2023-03-02
Enamine
EN300-395996-5.0g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
5.0g
$6545.0 2023-03-02
Aaron
AR00G5RN-500mg
2h-Furo[2,3-c]pyran-2-one
857054-03-6 95%
500mg
$2445.00 2025-01-24
Aaron
AR00G5RN-2.5g
2H-Furo[2,3-c]pyran-2-one
857054-03-6 95%
2.5g
$6108.00 2023-12-13
BioAustralis
BIA-K1792-1mg
Karrikin 2
857054-03-6 >95% by HPLC
1mg
$755.00 2024-07-19
Aaron
AR00G5RN-100mg
2h-Furo[2,3-c]pyran-2-one
857054-03-6 95%
100mg
$1102.00 2025-01-24
1PlusChem
1P00G5JB-100mg
2H-Furo[2,3-c]pyran-2-one
857054-03-6 95%
100mg
$1024.00 2025-02-27

2H-Furo2,3-cpyran-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Pyridine ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referencia
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  72 h, 75 °C
2.1 Solvents: Pyridine ;  30 min, rt
3.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
3.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Referencia
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
1.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Referencia
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 11

Condiciones de reacción
1.1 2 h, rt → 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
2.2 13 min, 92 - 95 °C; 95 °C → < rt
Referencia
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
2.1 Solvents: Pyridine ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
3.1 Solvents: Pyridine ;  2 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Propofol Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  overnight, 60 °C
2.1 Solvents: Acetonitrile ;  72 h, 75 °C
3.1 Solvents: Pyridine ;  30 min, rt
4.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
4.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Referencia
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Referencia
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
2.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Referencia
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Pyridine ;  30 min, rt
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
2.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Referencia
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 0.5 h, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium bicarbonate ;  3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
3.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Referencia
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Synthetic Routes 23

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referencia
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
1.2 13 min, 92 - 95 °C; 95 °C → < rt
Referencia
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
1.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Referencia
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Synthetic Routes 28

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  < 25 °C; 1 h, rt; 30 min, reflux
Referencia
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Synthetic Routes 29

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 45 - 60 min, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

2H-Furo2,3-cpyran-2-one Raw materials

2H-Furo2,3-cpyran-2-one Preparation Products

2H-Furo2,3-cpyran-2-one Literatura relevante

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